molecular formula C10H9N3O2 B2437330 6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid CAS No. 1369088-80-1

6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid

Cat. No.: B2437330
CAS No.: 1369088-80-1
M. Wt: 203.201
InChI Key: VHVCVJNJIZXWOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrazolopyrimidine family This compound is characterized by a fused bicyclic structure consisting of a pyrazole ring and a pyrimidine ring

Scientific Research Applications

6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid has a wide range of scientific research applications, including:

Safety and Hazards

The safety data sheet for a similar compound, “6-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid”, suggests that it may cause skin irritation or rash, and eye irritation . If inhaled or swallowed, medical advice should be sought . It is recommended to handle the compound with appropriate personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid typically involves the cyclocondensation of 5-aminopyrazoles with 1,3-bis-electrophiles such as β-dicarbonyl compounds . This reaction is carried out under controlled conditions to ensure the formation of the desired bicyclic structure. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as acids or bases to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions vary depending on the desired transformation, with factors such as temperature, solvent, and reaction time being carefully controlled.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the expression of inflammatory mediators such as prostaglandin E2 and tumor necrosis factor-α .

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[1,5-A]pyrimidine: A closely related compound with similar structural features.

    Cyclopropylpyrazole: Another compound with a cyclopropyl group attached to a pyrazole ring.

    Pyrimidine-2-carboxylic acid: A simpler compound with a pyrimidine ring and a carboxylic acid group.

Uniqueness

6-Cyclopropylpyrazolo[1,5-A]pyrimidine-2-carboxylic acid is unique due to its fused bicyclic structure, which imparts specific chemical and biological properties. Its cyclopropyl group adds to its stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

6-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2/c14-10(15)8-3-9-11-4-7(6-1-2-6)5-13(9)12-8/h3-6H,1-2H2,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHVCVJNJIZXWOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CN3C(=CC(=N3)C(=O)O)N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1369088-80-1
Record name 6-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.